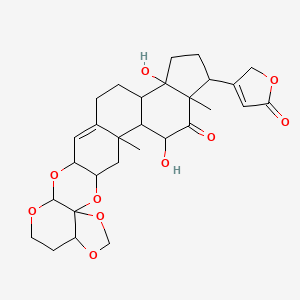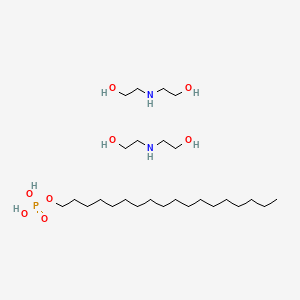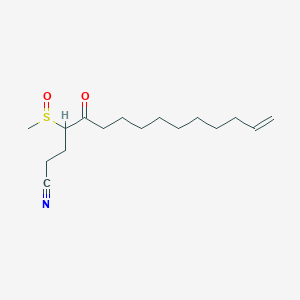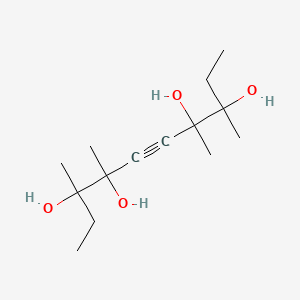![molecular formula C21H20O2 B14487959 1,1'-[(2-Phenoxyethoxy)methylene]dibenzene CAS No. 64277-09-4](/img/structure/B14487959.png)
1,1'-[(2-Phenoxyethoxy)methylene]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It consists of two benzene rings connected by a methylene bridge, which is further linked to a phenoxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene typically involves the following steps:
Preparation of 2-Phenoxyethanol: This can be achieved by reacting phenol with ethylene oxide under basic conditions.
Formation of the Methylene Bridge: The 2-phenoxyethanol is then reacted with formaldehyde to form the methylene bridge.
Coupling with Benzene Rings: Finally, the intermediate product is coupled with benzene rings through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The benzene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
1,1’-[(2-Methoxyethoxy)methylene]dibenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is unique due to the presence of the phenoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
64277-09-4 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
2-benzhydryloxyethoxybenzene |
InChI |
InChI=1S/C21H20O2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-16-22-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChIキー |
ABHLPSYCVJMSNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


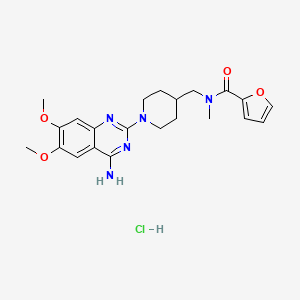
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
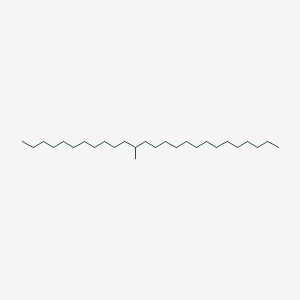
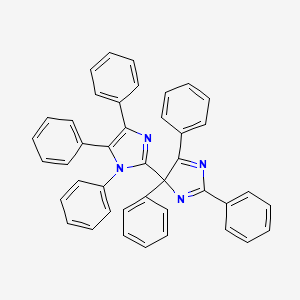
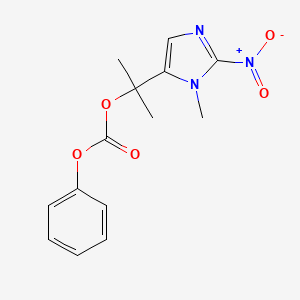
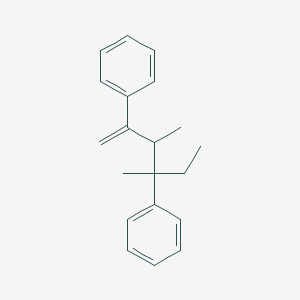
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
